- Preparation of heterocycles as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

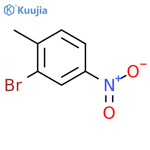

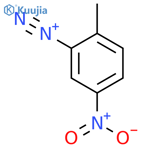

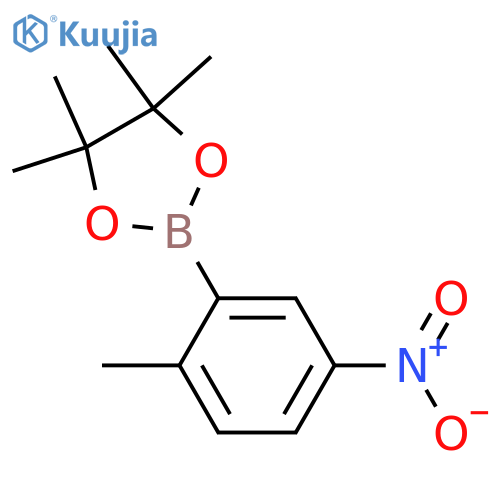

Cas no 957062-84-9 (4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane)

957062-84-9 structure

Nom du produit:4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane

Numéro CAS:957062-84-9

Le MF:C13H18BNO4

Mégawatts:263.097323894501

MDL:MFCD09027081

CID:803309

PubChem ID:17750269

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Propriétés chimiques et physiques

Nom et identifiant

-

- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane

- 2-Methyl-5-nitrophenylboronic Acid Pinacol Ester

- 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-

- 2-METHYL-5-NITROBENZENEBORONIC ACID, PINACOL ESTER

- 2-Methyl-5-nitrophenyl boric acid pinacol ester

- 2-Methyl-5-nitrophenylboronic acid, pinacol ester

- 3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-methyl-5-nitrophenylboronate

- PubChem18757

- LYFUUPOOXAXEEP-UHFFFAOYSA-N

- ZXBA000483

- OR3190

- MB06753

- FCH2821

- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane (ACI)

- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)[1,3,2]dioxaborolane

- 2-Methyl-5-nitrophenylboronic acid pinacol ester, AldrichCPR

- SY007279

- 957062-84-9

- DTXSID90590400

- MFCD09027081

- ?2-Methyl-5-nitrophenylboronic Acid Pinacol Ester

- SCHEMBL1897857

- EN300-7384043

- AKOS015950535

- 2-Methyl-5-nitrophenylboronicAcidPinacolEster

- CS-11163

- Z2049929780

-

- MDL: MFCD09027081

- Piscine à noyau: 1S/C13H18BNO4/c1-9-6-7-10(15(16)17)8-11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3

- La clé Inchi: LYFUUPOOXAXEEP-UHFFFAOYSA-N

- Sourire: [O-][N+](C1C=C(B2OC(C)(C)C(C)(C)O2)C(C)=CC=1)=O

Propriétés calculées

- Qualité précise: 263.13300

- Masse isotopique unique: 263.133

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 19

- Nombre de liaisons rotatives: 1

- Complexité: 350

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 64.3

Propriétés expérimentales

- Dense: 1.13

- Point d'ébullition: 378.9℃ at 760 mmHg

- Point d'éclair: 182.9℃

- Indice de réfraction: 1.514

- Le PSA: 64.28000

- Le LogP: 2.72560

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Informations de sécurité

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Données douanières

- Code HS:2934999090

- Données douanières:

Code douanier chinois:

2934999090Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| abcr | AB213780-250 mg |

2-Methyl-5-nitrophenylboronic acid, pinacol ester; . |

957062-84-9 | 250mg |

€78.90 | 2023-05-06 | ||

| abcr | AB213780-10 g |

2-Methyl-5-nitrophenylboronic acid, pinacol ester; . |

957062-84-9 | 10g |

€336.70 | 2023-05-06 | ||

| Enamine | EN300-7384043-5.0g |

4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |

957062-84-9 | 95.0% | 5.0g |

$57.0 | 2025-03-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110758-1g |

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |

957062-84-9 | 97% | 1g |

¥82.00 | 2024-04-23 | |

| Enamine | EN300-7384043-1.0g |

4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |

957062-84-9 | 95.0% | 1.0g |

$19.0 | 2025-03-11 | |

| Fluorochem | 212348-1g |

4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |

957062-84-9 | 95% | 1g |

£78.00 | 2022-03-01 | |

| Chemenu | CM136067-25g |

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |

957062-84-9 | 95%+ | 25g |

$375 | 2024-07-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850684-5g |

2-Methyl-5-nitrophenylboronic Acid Pinacol Ester |

957062-84-9 | ≥97% | 5g |

¥615.60 | 2022-01-11 | |

| Cooke Chemical | A6005512-250mg |

2-Methyl-5-nitrophenylboronic acid, pinacol ester |

957062-84-9 | 98% | 250mg |

RMB 68.00 | 2025-02-21 | |

| Cooke Chemical | A6005512-1G |

2-Methyl-5-nitrophenylboronic acid, pinacol ester |

957062-84-9 | 98% | 1g |

RMB 125.60 | 2025-02-21 |

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, reflux

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3.5 h, reflux

Référence

- Preparation of isoquinoline derivatives as inhibitors of p38 mitogen-activated protein (p38MAP), World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 25 °C

1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 25 °C

Référence

- Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization, European Journal of Organic Chemistry, 2019, 2019(10), 2050-2055

Méthode de production 4

Conditions de réaction

1.1 Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile , Water ; 4 h, rt

Référence

- Sandmeyer-type reaction to pinacol arylboronates in water phase: a green borylation process, Synlett, 2012, 23(9), 1394-1396

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dichloromethane , 1,4-Dioxane ; 6 h, 100 °C

Référence

- Preparation of pyrrolopyrimidine, pyrrolopyridine and indazole derivatives for treatment of cancer, Korea, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, reflux

Référence

- Preparation of substituted triazine phenylurea derivatives for preventing and treating protein kinase-associated diseases, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 100 °C; 16 h, 100 °C

Référence

- Preparation of coumarin-like cyclic compound as MEK inhibitor, World Intellectual Property Organization, , ,

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Raw materials

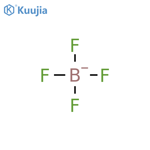

- Borate(1-),tetrafluoro-

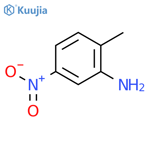

- 2-Methyl-5-nitroaniline

- 2-Bromo-4-nitrotoluene

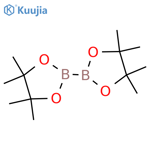

- Bis(pinacolato)diborane

- Benzenediazonium,2-methyl-5-nitro-

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Littérature connexe

-

1. Book reviews

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

4. Back matter

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

Related Articles

-

Caractérisation et applications de 4-(Methylamino)-3-nitrobenzoïque acide en chimie bio-pharma……Jun 19, 2025

-

Propriétés et Utilisation de l'Alfuzosin Hydrochloride en Chimie Bio-pharmaceutique L'alfuzosine hyd……Jun 19, 2025

-

L'Utilisation de Dipentaérythritol dans les Formulations Pharmaceutiques Profil du Produit : Dipenta……Jun 19, 2025

-

Rôle et mécanismes de l'action du Saikosaponin D dans les applications bio-pharmaceutiques Rôle……Jun 17, 2025

-

Licochalcone A : Un Nouveau Jardin de Possibilités dans la Chimie Bio-Pharmaceutique Licochalc……Jun 19, 2025

957062-84-9 (4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane) Produits connexes

- 1655558-07-8(2-(difluoromethyl)furan-3-carboxylic acid)

- 1311313-56-0(1-(2-chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride)

- 683256-14-6((2E)-3-(2-methoxy-5-nitrophenyl)-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 42781-12-4(1-(propan-2-yloxy)propan-2-one)

- 2096353-74-9(3-Ethylcarbamoyl-2-fluorobenzeneboronic acid)

- 500011-85-8(2-(3-Bromo-Pyrazol-1-Yl)-3-Chloro-Pyridine)

- 501433-11-0(1-Fluoro-3-iodonaphthalene)

- 2137586-90-2(2-(1-ethylcyclobutyl)methyl-2H-1,2,3-triazol-4-amine)

- 2228660-69-1(3-amino-1-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid)

- 941889-42-5(N-3-methoxy-4-(2-oxopyrrolidin-1-yl)phenylcyclopentanecarboxamide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:957062-84-9)4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane

Pureté:99%/99%

Quantité:25g/100g

Prix ($):169.0/676.0